Methyl 5-acetylthiophene-2-carboxylate
Description
Overview of Thiophene (B33073) Heterocycles in Organic and Medicinal Chemistry
Thiophene is a five-membered heterocyclic compound containing a sulfur atom, with the chemical formula C₄H₄S. wikipedia.org It is classified as an aromatic compound, exhibiting properties and reactivity that closely resemble benzene (B151609). wikipedia.orgrroij.combritannica.com This aromaticity is a result of the delocalization of the sulfur atom's lone pair of electrons into the pi system of the ring. wikipedia.orgchemeurope.com In the vast landscape of heterocyclic chemistry, thiophene and its derivatives hold a privileged position, particularly in the fields of medicinal and organic chemistry. nih.gov
The significance of the thiophene nucleus in drug discovery is substantial. nih.gov It is a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.govclinicalresearchnewsonline.com Thiophene moieties are present in a wide array of biologically active compounds, demonstrating antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer properties. nih.govclinicalresearchnewsonline.com A key reason for its prevalence is its role as a bioisostere for the phenyl group. nih.gov Replacing a benzene ring with a thiophene ring in a drug candidate can often maintain or enhance biological activity while favorably modifying physicochemical properties such as solubility, metabolic stability, and binding affinity to receptors. wikipedia.orgrroij.comnih.gov This strategic substitution is a common tactic employed by medicinal chemists to optimize lead compounds. nih.gov The sulfur atom in the ring can also participate in hydrogen bonding, further enhancing drug-receptor interactions. nih.gov
Historical Context of Thiophene Research and its Evolution
The discovery of thiophene is a classic narrative in the history of organic chemistry. In 1882, German chemist Viktor Meyer discovered thiophene as an impurity in benzene derived from coal tar. nih.govslideshare.net For a long time, a reaction involving crude benzene, isatin, and sulfuric acid that produced a blue dye called indophenin was thought to be a characteristic reaction of benzene itself. chemeurope.comnih.gov However, Meyer demonstrated that when highly purified benzene was used, the color-forming reaction did not occur. nih.gov He successfully isolated the actual substance responsible for the reaction and named it thiophene, derived from the Greek words 'theion' (sulfur) and 'phaino' (to appear or show). nih.gov
Initially, thiophene was primarily obtained from coal tar distillates. britannica.com The evolution of synthetic organic chemistry led to the development of various methods for its synthesis. Classical methods include the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀), the Gewald reaction, and the Volhard–Erdmann cyclization. wikipedia.orgnih.gov While historically significant, these early methods often required harsh conditions and had limitations. nih.gov Modern research has focused on developing more efficient and versatile synthetic routes, including various metal-catalyzed reactions that have significantly transformed the synthesis of complex thiophene derivatives. nih.gov
Rationale for Investigating Methyl 5-acetylthiophene-2-carboxylate and Related Structures
The investigation into specifically substituted thiophenes like this compound stems from their utility as highly functionalized building blocks in synthesis. This compound features a thiophene core with two distinct and reactive functional groups: an acetyl (ketone) group at the 5-position and a methyl carboxylate (ester) group at the 2-position.
The rationale for its study is multifaceted:
Synthetic Versatility: The acetyl and ester groups serve as chemical "handles" that can be selectively transformed into a wide range of other functionalities. The ketone can undergo reductions, oxidations, or condensation reactions, while the ester can be hydrolyzed to a carboxylic acid, converted to an amide, or participate in other ester-based transformations. google.com
Intermediate for Complex Molecules: Due to its reactivity, this compound is a valuable intermediate for constructing more complex molecules, particularly in the pharmaceutical industry. google.commdpi.com The related compound, 5-carboxy-2-acetylthiophene, is a known intermediate for producing therapeutic agents. google.com
Probing Structure-Activity Relationships (SAR): By using this compound as a scaffold, chemists can systematically modify the acetyl and ester groups to create a library of related analogues. These libraries are then screened for biological activity, allowing researchers to understand the relationship between a molecule's structure and its pharmacological effect.
Material Science Applications: Thiophene derivatives are not only important in medicine but also in materials science, where they are used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic materials. clinicalresearchnewsonline.comresearchgate.net Functionalized thiophenes provide a platform for developing new materials with tailored electronic and photophysical properties.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-acetylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-5(9)6-3-4-7(12-6)8(10)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCGDQGSNGPPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522895 | |
| Record name | Methyl 5-acetylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4101-81-9 | |
| Record name | 2-Thiophenecarboxylic acid, 5-acetyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4101-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-acetylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of Methyl 5 Acetylthiophene 2 Carboxylate
Established Synthetic Routes to Thiophene (B33073) Carboxylates and Acetylthiophenes
Cyclization Reactions in Thiophene Ring Formation
Cyclization reactions are fundamental in heterocyclic chemistry for constructing the thiophene ring from open-chain starting materials. These methods often allow for the introduction of desired substituents at specific positions on the thiophene nucleus.
The Paal-Knorr synthesis is a classic method for the synthesis of five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. organic-chemistry.orgnih.gov The mechanism is believed to involve the conversion of the diketone to a thioketone, which then undergoes cyclization and dehydration to form the thiophene ring. wikipedia.org
Table 1: Key Features of Paal-Knorr Thiophene Synthesis
| Feature | Description |
| Starting Material | 1,4-Dicarbonyl compound |
| Reagent | Sulfurizing agent (e.g., P₄S₁₀, Lawesson's reagent) organic-chemistry.orgnih.gov |
| Product | Substituted thiophene |
| Key Transformation | Cyclization and dehydration of a 1,4-dicarbonyl compound |
The Gewald aminothiophene synthesis is a powerful one-pot multicomponent reaction for the preparation of 2-aminothiophenes. quora.commdpi.com This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as an amine. quora.com The first step is a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. quora.com
While the direct product is a 2-aminothiophene, this functional group can be subsequently converted to an acetyl group. For instance, a modified Gewald reaction has been utilized to prepare 3-acetyl-2-aminothiophenes. rsc.org This suggests a potential, albeit indirect, route to the target molecule by first synthesizing a 2-aminothiophene-5-carboxylate derivative, followed by diazotization and subsequent reactions to introduce the acetyl group. The synthesis of various substituted 2-aminothiophenes through the Gewald reaction is well-documented, highlighting its versatility. nih.govresearchgate.net
Table 2: Components of the Gewald Aminothiophene Synthesis
| Component | Role | Example |
| Carbonyl Compound | Provides C4 and C5 of the thiophene ring | Ketone or Aldehyde quora.com |
| α-Cyanoester | Provides C2, C3, and the amino group | Ethyl cyanoacetate (B8463686) quora.com |
| Sulfur Source | Provides the sulfur atom of the thiophene ring | Elemental Sulfur quora.com |
| Base | Catalyst | Morpholine, Triethylamine mdpi.com |
The Fiesselmann thiophene synthesis is a method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org The reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. wikipedia.org The mechanism proceeds through a series of conjugate additions and a final cyclization. wikipedia.org
Given that the Fiesselmann synthesis typically yields 3-hydroxythiophenes, it is not a direct route to Methyl 5-acetylthiophene-2-carboxylate, which has substituents at the 2- and 5-positions. Modifications or alternative starting materials would be necessary to achieve the desired substitution pattern. For example, variations of the Fiesselmann synthesis have been developed using β-ketoesters as starting materials. wikipedia.org
Direct Functionalization of Thiophene Ring Systems
An alternative and often more direct approach to synthesizing this compound involves the functionalization of a pre-existing thiophene ring. This strategy relies on the inherent reactivity of the thiophene nucleus towards electrophilic substitution.
Friedel-Crafts acylation is a cornerstone of aromatic chemistry and is highly effective for introducing an acetyl group onto a thiophene ring. researchgate.netmasterorganicchemistry.com The reaction of thiophene with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst (e.g., aluminum chloride, stannic chloride) or a strong protic acid, leads to the formation of an acetylthiophene. umich.edugoogle.com
For an unsubstituted thiophene, acylation occurs with high regioselectivity at the 2-position due to the greater stabilization of the cationic intermediate formed during the electrophilic attack. researchgate.net When a deactivating group, such as a carboxylate, is already present on the thiophene ring at the 2-position, the incoming acetyl group is directed to the 5-position. This is because the 5-position is the most activated position for electrophilic attack in a 2-substituted thiophene bearing an electron-withdrawing group. A direct synthesis of this compound has been reported by the reaction of 2-acetylthiophene (B1664040) with a CCl₄–CH₃OH–catalyst system, affording the product in good yield. semanticscholar.org Another approach involves the Friedel-Crafts acylation of methyl 2-thiophenecarboxylate.
Table 3: Reaction Conditions for Friedel-Crafts Acylation of Thiophene Derivatives
| Acylating Agent | Catalyst | Substrate | Product | Yield (%) | Reference |
| Acetic anhydride | Phosphoric acid | Thiophene | 2-Acetylthiophene | 94 | google.com |
| Acetyl chloride | Aluminum chloride | Toluene | 4'-Methylacetophenone | - | umich.edu |
| CCl₄/CH₃OH | VO(acac)₂ | 2-Acetylthiophene | This compound | 85 | semanticscholar.org |
Halogenation Strategies for Thiophene Intermediates
Halogenation is a critical strategy for creating activated thiophene intermediates, which can then be converted into a variety of functional groups. The introduction of a halogen atom, typically bromine or chlorine, at a specific position on the thiophene ring facilitates subsequent reactions such as metal-halogen exchange or cross-coupling.
The development of manufacturing routes for substituted thiophenes often relies on halogenated building blocks. nih.gov For instance, in the synthesis of precursors for 1,2,4-triazole (B32235) insecticides, halogenated 2-thiophenecarboxylic acid derivatives are key intermediates. nih.gov A common approach involves the direct bromination of a thiophene derivative. The commercially available 3-methylthiophene-2-carboxylic acid, for example, undergoes a bromination/decarboxylation sequence when treated with bromine. beilstein-journals.org
A more controlled, one-pot bromination/debromination procedure can be applied to 3-methylthiophene (B123197) to produce 2,4-dibromo-3-methylthiophene (B6597321), a key intermediate. nih.gov This dibrominated compound can then be selectively functionalized. Similarly, esters of thiophene carboxylic acids can be subjected to a one-pot bromination/debromination sequence using bromine in acetic acid, followed by treatment with zinc dust. beilstein-journals.org N-bromosuccinimide (NBS) is another effective reagent for the selective bromination of thiophene rings. beilstein-journals.orgjcu.edu.au The resulting halo-substituted thiophenes are versatile substrates for introducing other functionalities. jcu.edu.au
| Strategy | Reagents | Intermediate Product Example | Purpose |
| Bromination/Debromination | Br₂, Acetic Acid, Zn dust | 2,4-dibromo-3-methylthiophene | Creates a selectively reactive intermediate. nih.govbeilstein-journals.org |
| Direct Bromination | N-Bromosuccinimide (NBS) | 2-bromo-3-alkylthiophene | Introduces a bromine atom for subsequent reactions. beilstein-journals.orgjcu.edu.au |
| Chlorination | Cl₂, High Temperature | 3,4,5-trichloro-2-thiophenecarbonitrile | Used in vapor-phase industrial synthesis. beilstein-journals.org |
Carbonylation and Carboxylation Approaches
The introduction of a carboxyl or ester group onto the thiophene ring is a pivotal step in synthesizing the target molecule and its precursors. This can be achieved through carbonylation (using carbon monoxide) or carboxylation (using carbon dioxide).
One of the most direct methods is the C-H carboxylation of thiophene derivatives with carbon dioxide (CO₂). researchgate.net This approach is attractive as it utilizes CO₂ as a C1 source. mdpi.com The reaction can be mediated by a base system, such as cesium carbonate and a carboxylate salt, which work synergistically to cleave the C-H bond and facilitate CO₂ insertion. mdpi.com Alternatively, metal catalysts are employed. Palladium-catalyzed carboxylation involves the cleavage of the C-H bond by a palladium(II) complex, followed by the insertion of CO₂. mdpi.com Silver(I)-catalyzed C-H carboxylation of thiophene derivatives has also been demonstrated to be effective. researchgate.net
A more traditional and widely used method involves the functionalization of a halogenated thiophene intermediate. The halogenated thiophene can be converted into an organometallic reagent (e.g., Grignard or organolithium) via metal-halogen exchange. This nucleophilic species then reacts with CO₂ to form a thiophenecarboxylic acid upon acidic workup. nih.govbeilstein-journals.org Another powerful technique is palladium-catalyzed carbonylation, where a bromo-thiophene intermediate is reacted with carbon monoxide (CO) in the presence of an alcohol and a palladium catalyst to directly form the corresponding ester. nih.gov
| Method | Carbon Source | Catalyst/Reagent | Key Feature |
| Direct C-H Carboxylation | CO₂ | Palladium(II) or Silver(I) salts; Base (e.g., Cs₂CO₃) | Activates a C-H bond directly, avoiding pre-functionalization. researchgate.netmdpi.commdpi.com |
| Grignard/Organolithium Reaction | CO₂ | Mg or n-BuLi on a halothiophene | A classic and reliable method for carboxylation. nih.govbeilstein-journals.org |
| Palladium-Catalyzed Carbonylation | CO | Pd(OAc)₂, DPPP on a halothiophene | Directly forms an ester group under CO pressure. nih.gov |
Specific Synthesis of this compound and Analogues
The synthesis of the title compound can be accomplished through several distinct routes, including the final-step esterification of its corresponding carboxylic acid, direct carboxymethylation of a precursor, or as the culmination of a multi-step sequence.
Esterification of 5-Acetylthiophene-2-carboxylic Acid
A primary and straightforward method for preparing this compound is through the esterification of its corresponding carboxylic acid, 5-acetylthiophene-2-carboxylic acid. The most common method for this transformation is the Fischer esterification. masterorganicchemistry.com
This acid-catalyzed reaction involves heating the carboxylic acid with a large excess of the desired alcohol, in this case, methanol (B129727). masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄), tosic acid (TsOH), or anhydrous hydrogen chloride (HCl). masterorganicchemistry.comcommonorganicchemistry.com The reaction is an equilibrium process, and using methanol as the solvent drives the equilibrium toward the formation of the methyl ester product. masterorganicchemistry.com The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which activates it for nucleophilic attack by methanol. Subsequent proton transfers and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product.
The necessary precursor, 5-acetylthiophene-2-carboxylic acid, can be synthesized by the selective oxidation of the methylene (B1212753) group of 5-acetyl-2-thienylacetic acid using oxidizing agents like potassium dichromate or a chromic anhydride complex. google.com
Direct Synthesis Routes (e.g., from 2-acetylthiophene)
A highly efficient and regioselective route allows for the direct synthesis of this compound from the readily available starting material, 2-acetylthiophene. semanticscholar.org This method circumvents the need to first synthesize and isolate the corresponding carboxylic acid.
The reaction involves treating 2-acetylthiophene with a system composed of methanol (CH₃OH), carbon tetrachloride (CCl₄), and a catalytic amount of vanadyl acetylacetonate (B107027) (VO(acac)₂). semanticscholar.org The reaction is typically carried out at an elevated temperature (e.g., 175 °C) for several hours. This system regioselectively introduces the methoxycarbonyl (CO₂CH₃) group at the 5-position of the thiophene ring, which is vacant in the starting material. This direct carboxymethylation has been reported to achieve a high yield of the desired product. semanticscholar.org
| Starting Material | Reagents | Catalyst | Temperature | Yield | Reference |
| 2-Acetylthiophene | Methanol, Carbon Tetrachloride | VO(acac)₂ | 175 °C | 85% | semanticscholar.org |
Multi-step Reaction Sequences Involving Thiophene Intermediates
The synthesis of this compound and its analogues can also be embedded within longer, multi-step sequences. These pathways often involve the initial construction of the thiophene ring followed by its functionalization.
One such approach begins with the synthesis of 5-aryl-2-acetylthiophenes. mdpi.com This sequence starts with the chloroformylation of an acetophenone (B1666503) derivative using the Vilsmeier-Haack reagent (POCl₃/DMF) to form a β-aryl-β-chloroacrolein. This intermediate then undergoes a cyclization reaction with sodium sulfide (B99878) (Na₂S) and chloroacetone (B47974) to construct the 2-acetylthiophene ring system. mdpi.com Subsequent functionalization at the 5-position could then lead to the target molecule.
Condensation reactions are fundamental to many synthetic strategies for building thiophene rings and for functionalizing them. researchgate.net The Gewald aminothiophene synthesis, for example, is a classic multi-component reaction that involves the base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur to produce a 2-aminothiophene. pharmaguideline.com
In another approach, functionalized thiophene-2-carboxylates can be synthesized from the condensation and subsequent cyclization of acetylenic ketones and methyl thioglycolate in the presence of a base. researchgate.net
Furthermore, the acetyl group of 2-acetylthiophene itself is a handle for condensation reactions. For instance, it can undergo a Knoevenagel condensation with active methylene compounds like malononitrile. mdpi.com This reaction extends the carbon chain at the 2-position, providing a pathway to more complex thiophene derivatives. mdpi.com The synthesis of antimicrobial chalcone (B49325) derivatives has been achieved through the condensation of 2-acetylthiophene with various salicylaldehydes, demonstrating the utility of this reaction type. researchgate.net
Oxidative Procedures for Carboxylic Acid Formation
The synthesis of thiophene carboxylic acids, key precursors to esters like this compound, can be achieved through various oxidative pathways. A notable method involves the selective oxidation of a precursor molecule, 5-acetyl-2-thienylacetic acid. google.com This transformation targets the methylene group attached to the thiophene ring for conversion into a carboxyl group.
The process can be effectively carried out using specific oxidizing agents. One approach utilizes a chromic anhydride-solvent complex, such as with acetic acid or pyridine, or a dichromate salt like potassium dichromate. google.com These reagents are typically used in stoichiometric amounts of 2 to 3 moles per mole of the starting thienylacetic acid, in a suitable solvent at temperatures ranging from 0°C to 100°C. google.com For instance, the reaction of 5-acetyl-2-thienylacetic acid with potassium dichromate in acetic acid at elevated temperatures (60-80°C) yields 5-carboxy-2-acetylthiophene. google.com
An alternative oxidative route involves the use of hypohalites. google.com This method is applied to a derivative where the acetyl group is protected (e.g., as a ketal) and the acetic acid side chain is esterified. The oxidation of this protected compound with a hypohalite, such as sodium hypochlorite (B82951), in a water-alcohol mixture at 0° to 60°C, followed by the removal of the protecting group, also affords the desired 5-carboxy-2-acetylthiophene. google.com The classic haloform reaction, which involves the oxidation of a methyl ketone with an alkaline hypochlorite solution, is another established method for converting an acetyl group into a carboxylic acid, demonstrating a direct route from 2-acetylthiophene to thiophene-2-carboxylic acid. google.com
Palladium-Catalyzed Coupling Reactions for Thiophene Derivatives
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized thiophenes. nih.govresearchgate.net These methods offer mild reaction conditions and high functional group tolerance, making them suitable for constructing complex molecules. tandfonline.com The Suzuki-Miyaura cross-coupling reaction, in particular, is widely employed for creating C-C bonds on the thiophene ring. nih.gov
One strategy involves the carbonylation of a halogenated thiophene precursor. For instance, 4-bromo-3-methyl-2-bromothiophene can be converted to its corresponding ester through a palladium-catalyzed carbonylation under carbon monoxide (CO) pressure in an alcohol solvent like ethanol (B145695). beilstein-journals.org This reaction often requires a palladium source, such as Pd/C or Pd(OAc)₂, and a phosphine (B1218219) ligand like 1,3-bis(diphenylphosphino)propane (B126693) (DPPP) for successful conversion. beilstein-journals.org
Another powerful approach is the direct C-H arylation or carboxylation of thiophene. organic-chemistry.org Recent studies have explored the palladium(II)-catalyzed carboxylation of thiophene using CO₂. mdpi.com This process involves the activation of a C-H bond by the palladium catalyst, followed by the insertion of CO₂ to form a C-C bond, ultimately leading to a thiophenecarboxylate. mdpi.com Catalyst systems for such transformations are continually optimized; for example, a combination of palladium(II) acetate (B1210297) (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand like SPhos has proven effective for Suzuki-Miyaura couplings, achieving high yields with low catalyst loading (0.25–1 mol%). nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions for Thiophene Functionalization
| Starting Material | Catalyst System | Reagent(s) | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromo-3-methylthiophene | Pd(OAc)₂, SPhos | Cyclopropylboronic acid, K₃PO₄ | 2-Cyclopropyl-3-methylthiophene | 93% | nih.gov |
| 2,4-Dibromo-3-methylthiophene | Pd/C, DPPP | CO, Et₃N, H₂O | 4-Bromo-3-methylthiophene-2-carboxylic acid | - | beilstein-journals.org |
| 3-Bromo Benzo[b]thiophene-2-carboxaldehyde | Pd(PPh₃)₄ | o-Formylphenylboronic acid, Na₂CO₃ | 3-(2-Formylphenyl)benzo[b]thiophene-2-carboxaldehyde | - | lookchem.com |
Mechanistic Investigations of Key Synthetic Steps
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for understanding the intricate mechanisms of thiophene synthesis and functionalization. rsc.orgchimicatechnoacta.rumdpi.com These studies provide detailed insights into reaction pathways, transition states, and the energetics that govern product formation. acs.org
For example, the mechanism of palladium-catalyzed carboxylation of thiophene with CO₂ has been investigated using DFT. mdpi.com The calculations reveal a multi-step process:
C-H Bond Activation: The palladium(II) acetate catalyst interacts with the thiophene ring, leading to the deprotonation and formation of a σ-palladium complex (a metal-carbon bond).
CO₂ Insertion: The resulting thienyl-palladium nucleophile attacks the electrophilic carbon of CO₂, forming a C-C bond and a palladium carboxylate intermediate.
Protonolysis: The intermediate reacts to release the thiophenecarboxylic acid product and regenerate the active catalyst.
DFT studies have also been used to explore the competitive metabolic pathways of thiophene-containing drugs, such as S-oxidation versus epoxidation of the thiophene ring. acs.org Calculations showed that for a model thiophene substrate, the energy barrier for epoxidation was lower (13.23 kcal/mol) than for S-oxidation (14.75 kcal/mol), suggesting epoxidation is the kinetically and thermodynamically more favorable toxic metabolic pathway. acs.org Such computational insights are crucial for predicting reactivity and designing safer, more efficient synthetic routes. researchgate.net
Role of Catalysts and Reaction Conditions
The choice of catalyst and reaction conditions is paramount in directing the outcome of synthetic transformations involving thiophene derivatives. In palladium-catalyzed reactions, the components of the catalytic system—the palladium precursor, the ligand, the base, and the solvent—each play a critical role.
Catalyst and Ligand: The palladium source, often Pd(OAc)₂ or a pre-formed complex like Pd(PPh₃)₄, is the active center for the catalytic cycle. researchgate.nettandfonline.com The ligand, typically a phosphine, modulates the electronic properties and steric environment of the palladium center. Bulky and electron-rich ligands, such as SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane) or cataCXium A, can enhance catalytic activity, allowing for lower catalyst loadings and higher turnover numbers, leading to improved yields. nih.gov The ligand's structure can also influence the regioselectivity of the reaction, particularly in C-H activation processes.
Reaction Conditions:
Base: A base, such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), is often required, particularly in coupling reactions like the Suzuki-Miyaura, to facilitate the transmetalation step. nih.govtandfonline.com
Solvent: The solvent system (e.g., toluene/water, DME) influences the solubility of reagents and the stability of catalytic intermediates. nih.govlookchem.com
Temperature: Temperature affects reaction rates and can influence selectivity. While many palladium-catalyzed reactions are performed at mild to moderate temperatures (e.g., 50-90 °C), some processes may require higher temperatures to overcome activation barriers. nih.govtandfonline.com
For instance, the carbonylation of 2,4-dibromo-3-methylthiophene requires the presence of the DPPP ligand for the reaction to proceed successfully, highlighting the specific role of the ligand in enabling the catalytic cycle. beilstein-journals.org Similarly, the efficiency of certain oxidations can be highly dependent on catalyst concentration. semanticscholar.org
Derivatization Strategies from this compound Precursors
Transformations of the Acetyl Group (e.g., reduction, oxidation)
The acetyl group on the thiophene ring is a versatile functional handle that can be readily transformed into other chemical moieties, allowing for the synthesis of a diverse range of derivatives.
Oxidation: The methyl ketone of the acetyl group can be oxidized to a carboxylic acid. A classic method for this transformation is the haloform reaction, where a methyl ketone reacts with a hypohalite (e.g., sodium hypochlorite) in a basic solution. google.com This would convert the 5-acetyl group into a 5-carboxyl group, leading to the formation of a thiophene-2,5-dicarboxylic acid derivative. This reaction proceeds via the formation of a trihalomethyl intermediate, which is then cleaved.
Reduction: The carbonyl of the acetyl group can be reduced to a secondary alcohol or completely to a methylene group.
Reduction to an Alcohol: Reagents like sodium borohydride (B1222165) (NaBH₄) are commonly used to reduce ketones to secondary alcohols under mild conditions. This would convert the 5-acetyl group to a 5-(1-hydroxyethyl) group.
Reduction to a Methylene Group: More forceful reduction methods, such as the Wolff-Kishner (using hydrazine (B178648) and a strong base) or Clemmensen (using zinc amalgam and hydrochloric acid) reductions, can deoxygenate the ketone completely, converting the acetyl group into an ethyl group. In organic chemistry, the reduction of an alkene using H₂ with a palladium-carbon catalyst is a common method to saturate C-C double bonds, but specific conditions can also be applied for ketone reduction. youtube.com
These transformations significantly expand the chemical space accessible from this compound and its precursors, enabling the creation of new compounds with potentially different physical, chemical, and biological properties.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 5-acetyl-2-thienylacetic acid |
| 5-Carboxy-2-acetylthiophene |
| 2-Acetylthiophene |
| Thiophene-2-carboxylic acid |
| 4-Bromo-3-methyl-2-bromothiophene |
| 1,3-bis(diphenylphosphino)propane (DPPP) |
| Palladium(II) acetate (Pd(OAc)₂) |
| SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane) |
| 3-Bromo Benzo[b]thiophene-2-carboxaldehyde |
| o-Formylphenylboronic acid |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| 3-(2-Formylphenyl)benzo[b]thiophene-2-carboxaldehyde |
| 3-Methylthiophene-2-carbonyl chloride |
| Thiophene |
| Carbon dioxide (CO₂) |
| Potassium phosphate (K₃PO₄) |
| Cesium carbonate (Cs₂CO₃) |
| cataCXium A |
| Thiophene-2,5-dicarboxylic acid |
| Sodium borohydride (NaBH₄) |
| Hydrazine |
Reactions at the Ester Moiety (e.g., hydrolysis, transesterification)
The methyl ester group of this compound is amenable to characteristic ester transformations, most notably hydrolysis and transesterification. These reactions provide pathways to modify the carboxylate function, leading to the synthesis of valuable derivatives.
Hydrolysis:
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 5-acetylthiophene-2-carboxylic acid, is a fundamental transformation. google.comthermofisher.comnih.gov This reaction is typically achieved under aqueous conditions with either acid or base catalysis. Base-catalyzed hydrolysis, or saponification, involves the use of a hydroxide (B78521) source, such as sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis, while also feasible, is a reversible process and often requires a large excess of water to drive the reaction to completion. The resulting carboxylic acid is a key intermediate for the synthesis of other derivatives, such as amides and acid chlorides.
Interactive Table: Hydrolysis of this compound
| Reactant | Reagents/Conditions | Product |
| This compound | 1. NaOH (aq) or KOH (aq), Heat2. H₃O⁺ (workup) | 5-Acetylthiophene-2-carboxylic acid |
| This compound | H₃O⁺ (e.g., aq. HCl or H₂SO₄), Heat | 5-Acetylthiophene-2-carboxylic acid |
Transesterification:
Transesterification is the process of exchanging the methyl group of the ester with a different alkyl or aryl group from an alcohol. wikipedia.orgmasterorganicchemistry.com This reaction allows for the synthesis of a variety of other esters of 5-acetylthiophene-2-carboxylic acid. The reaction can be catalyzed by either acids (like sulfuric acid or p-toluenesulfonic acid) or bases (like sodium alkoxides). wikipedia.org To favor the formation of the new ester, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com For instance, reacting this compound with ethanol in the presence of an acid catalyst will yield Ethyl 5-acetylthiophene-2-carboxylate and methanol. The efficiency of the reaction is governed by the equilibrium between the reactants and products. wikipedia.org More specialized catalysts, including certain metal complexes, can also be employed for the transesterification of (hetero)aryl esters. rsc.org
Interactive Table: Transesterification of this compound
| Reactant | Reagent Alcohol | Catalyst (Example) | Product (Example) |
| This compound | Ethanol | H₂SO₄ (catalytic) | Ethyl 5-acetylthiophene-2-carboxylate |
| This compound | Benzyl alcohol | NaOBn (catalytic) | Benzyl 5-acetylthiophene-2-carboxylate |
| This compound | Isopropanol | H₂SO₄ (catalytic) | Isopropyl 5-acetylthiophene-2-carboxylate |
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring is generally more susceptible to electrophilic aromatic substitution than benzene (B151609). nih.gov However, in this compound, the ring is substituted with two electron-withdrawing groups: a C2-methoxycarbonyl group and a C5-acetyl group. rsc.org These groups deactivate the thiophene ring towards electrophilic attack, making such reactions more challenging compared to unsubstituted or activated thiophenes. youtube.com
The deactivating nature of the substituents directs incoming electrophiles to the available C3 and C4 positions. The regiochemical outcome is determined by the combined electronic and steric effects of the existing groups.
Halogenation:
Bromination of thiophenes substituted with electron-withdrawing groups has been studied. For substrates similar to this compound, such as ethyl 5-alkylthiophene-2-carboxylates, selective bromination at the C4 position can be achieved using bromine in the presence of a stoichiometric excess of a strong Lewis acid like aluminum chloride. thieme-connect.com This method, known as "catalyst swamping," is proposed to proceed via a complex between the Lewis acid and the carbonyl oxygen atoms, which modifies the directing effects of the substituents. A similar outcome would be anticipated for the bromination of this compound, yielding Methyl 4-bromo-5-acetylthiophene-2-carboxylate as the major product.
Nitration:
Nitration of the deactivated thiophene ring requires potent nitrating agents. Studies on the nitration of methyl 2-thiophenecarboxylate have shown that substitution occurs at the 4- and 5-positions. semanticscholar.org Given that the 5-position is blocked in this compound, nitration is expected to occur at the C4 position, and potentially the C3 position to a lesser extent, to yield Methyl 5-acetyl-4-nitrothiophene-2-carboxylate.
Friedel-Crafts Reactions:
Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on aromatic rings bearing strong electron-withdrawing groups. youtube.comwikipedia.org The significant deactivation of the thiophene ring by the acetyl and methoxycarbonyl groups makes it a poor nucleophile, thus inhibiting the reaction with the electrophilic carbocation or acylium ion intermediates generated under Friedel-Crafts conditions. youtube.comorganic-chemistry.org Therefore, this compound is not expected to be a suitable substrate for these reactions under standard protocols.
Interactive Table: Electrophilic Aromatic Substitution of this compound
| Reaction Type | Reagents/Conditions | Expected Major Product |
| Bromination | Br₂, AlCl₃ (excess), CH₂Cl₂, 0-5 °C | Methyl 4-bromo-5-acetylthiophene-2-carboxylate |
| Nitration | HNO₃, H₂SO₄ | Methyl 5-acetyl-4-nitrothiophene-2-carboxylate |
| Friedel-Crafts | R-Cl, AlCl₃ or RCOCl, AlCl₃ | Reaction not expected to proceed |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. For Methyl 5-acetylthiophene-2-carboxylate, ¹H and ¹³C NMR, complemented by two-dimensional techniques, offer unambiguous assignment of atomic connectivity and insights into its conformational state.
¹H NMR Spectroscopic Assignments and Conformation
The proton NMR spectrum of this compound provides critical information about the electronic environment of the hydrogen atoms. The spectrum typically displays distinct signals for the thiophene (B33073) ring protons and the methyl protons of the acetyl and carboxylate groups.
The two protons on the thiophene ring appear as doublets, a result of coupling to each other. Their specific chemical shifts are influenced by the electronic effects of the acetyl and carboxylate substituents. The methyl protons of the ester group (-COOCH₃) typically resonate as a singlet, as do the methyl protons of the acetyl group (-COCH₃).
Conformational analysis, particularly concerning the orientation of the acetyl and carboxylate groups relative to the thiophene ring, can be inferred from the ¹H NMR data. The relative shielding or deshielding of the thiophene protons can provide clues about the preferred spatial arrangement of the substituents. For instance, in related 2-acetylthiophene (B1664040) derivatives, studies have indicated a preference for the O,S-cis conformer, where the carbonyl oxygen is oriented towards the sulfur atom of the thiophene ring. researchgate.net This preference is often influenced by a balance of steric and electronic interactions.
A representative ¹H NMR data table for a related compound, methyl thiophene-2-carboxylate (B1233283), is provided below to illustrate typical chemical shift ranges. chemicalbook.comstrath.ac.uk
| Proton Assignment | Chemical Shift (ppm) |
| H-3 | 7.078 |
| H-4 | 7.534 |
| H-5 | 7.789 |
| -OCH₃ | 3.868 |
Note: Data is for Methyl thiophene-2-carboxylate and serves as an illustrative example. Actual shifts for this compound may vary.
¹³C NMR Spectroscopic Analysis and Chemical Shifts
The ¹³C NMR spectrum provides a map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and its chemical shift is indicative of its chemical environment.
The spectrum will show signals for the two carbonyl carbons (one from the acetyl group and one from the carboxylate group), the four carbons of the thiophene ring, and the two methyl carbons. The carbonyl carbons are typically found in the most downfield region of the spectrum (around 160-200 ppm). oregonstate.edu The thiophene ring carbons exhibit chemical shifts characteristic of aromatic heterocyclic systems, with their exact positions influenced by the electron-withdrawing nature of the substituents. oup.comlookchem.com The methyl carbons of the acetyl and ester groups will appear in the upfield region of the spectrum.
The precise chemical shifts can be used to confirm the substitution pattern on the thiophene ring. The influence of substituents on the ¹³C chemical shifts in thiophene derivatives has been a subject of detailed study, providing a basis for accurate spectral interpretation. lookchem.com
Below is an example of ¹³C NMR data for the related compound, methyl thiophene-2-carboxylate, which demonstrates the expected chemical shift regions. chemicalbook.com
| Carbon Assignment | Chemical Shift (ppm) |
| C=O (ester) | 162.68 |
| C2 | 133.63 |
| C3 | 132.32 |
| C4 | 127.73 |
| C5 | 133.45 |
| -OCH₃ | 52.12 |
Note: Data is for Methyl thiophene-2-carboxylate and serves as an illustrative example. Actual shifts for this compound may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, a cross-peak between the two thiophene ring protons would confirm their adjacent positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the protonated carbons of the thiophene ring by linking the ¹H and ¹³C signals.
The combined application of these 2D NMR methods allows for a complete and confident structural elucidation of this compound. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Characteristic Vibrational Modes of Thiophene Ring and Substituents
The IR and Raman spectra of this compound are rich with characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups.
Carbonyl Stretching (νC=O): Two distinct and strong absorption bands are expected in the IR spectrum corresponding to the carbonyl groups of the acetyl and methyl carboxylate functions. These typically appear in the region of 1650-1750 cm⁻¹. The exact frequencies can provide insight into the electronic environment and potential for conjugation with the thiophene ring.
Thiophene Ring Vibrations: The thiophene ring itself gives rise to a series of characteristic bands. globalresearchonline.net C-H stretching vibrations of aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. iosrjournals.org C=C stretching vibrations within the ring usually appear in the 1400-1600 cm⁻¹ range. globalresearchonline.net The C-S stretching vibration is also a key indicator, often found in the 600-850 cm⁻¹ region. iosrjournals.org
Methyl Group Vibrations: The methyl groups of the acetyl and ester moieties will exhibit C-H stretching vibrations around 2850-3000 cm⁻¹ and bending vibrations in the 1375-1450 cm⁻¹ range.
C-O Stretching: The C-O stretching vibrations of the ester group are also characteristic and typically appear as strong bands in the 1000-1300 cm⁻¹ region.
A table summarizing the expected characteristic vibrational frequencies is presented below.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| C=O Stretch (Acetyl) | ~1680 |
| C=O Stretch (Ester) | ~1720 |
| C=C Ring Stretch | 1600 - 1400 |
| C-O Stretch | 1300 - 1000 |
| C-S Stretch | 850 - 600 |
Conformational Analysis using Vibrational Spectroscopy
Vibrational spectroscopy, particularly IR spectroscopy, is a powerful tool for studying the conformational isomers of molecules like this compound. The orientation of the acetyl and carboxylate groups relative to the thiophene ring can lead to different conformers, which may be in equilibrium.
These different conformers can give rise to distinct vibrational frequencies, especially for the carbonyl stretching modes. By analyzing the shape and number of bands in the carbonyl region of the IR spectrum, it is possible to identify the presence of multiple conformers and, in some cases, to determine their relative populations. For instance, studies on related 2-acetylthiophenes have successfully used the deconvolution of the carbonyl absorption band in various solvents to analyze the s-cis/s-trans isomerism. researchgate.net Such analyses have shown that the O,S-cis conformer is often the predominant form in solution. researchgate.net This preference is typically rationalized by considering the interplay of steric hindrance and electrostatic interactions between the substituents and the thiophene ring. epstem.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. The molecular formula for this compound is C₈H₈O₃S, corresponding to a molecular weight of approximately 184.21 g/mol . nih.gov
Upon electron impact ionization, the molecule loses an electron to form a molecular ion (M⁺•), which is often unstable. This ion undergoes a series of predictable fragmentation reactions based on the functional groups present—namely the ketone and the methyl ester attached to the thiophene ring.
Key fragmentation pathways for this compound would likely include:
α-Cleavage at the Acetyl Group: A common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. This can result in the loss of a methyl radical (•CH₃), leading to a prominent peak at m/z 169 (M-15).
Formation of an Acylium Ion: The loss of the entire acetyl radical (•COCH₃) could occur, though typically the loss of the smaller group is favored.
Cleavage at the Ester Group: Esters can fragment through the loss of the alkoxy group. For a methyl ester, this involves the loss of a methoxy (B1213986) radical (•OCH₃), which would produce a fragment at m/z 153 (M-31).
Thiophene Ring Fragmentation: The thiophene ring itself is relatively stable, but can undergo fragmentation, contributing to the more complex regions of the mass spectrum. researchgate.net
The analysis of these characteristic fragments allows for the confirmation of the compound's structure.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Neutral Loss |
|---|---|---|
| 184 | [C₈H₈O₃S]⁺• | Molecular Ion (M⁺•) |
| 169 | [M - CH₃]⁺ | Methyl Radical (•CH₃) |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles within a crystalline solid. While a specific crystal structure determination for this compound was not found in a review of available literature, analysis of closely related thiophene derivatives provides insight into the expected structural features. mdpi.com
Table 2: Illustrative Crystal Data for a Related Thiophene Derivative (methyl 3-chlorothiophene-2-carboxylate)
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.9030(4) |
| b (Å) | 7.0415(7) |
| c (Å) | 14.1389(15) |
| α (°) | 101.291(2) |
| β (°) | 92.911(2) |
| γ (°) | 103.851(2) |
| Volume (ų) | 368.03(7) |
| Z | 2 |
Data from a study on methyl 3-chlorothiophene-2-carboxylate serves as an example of the parameters obtained.
The way molecules arrange themselves in a crystal lattice is governed by intermolecular forces. Although this compound lacks strong hydrogen bond donors like O-H or N-H, weaker C–H···O hydrogen bonds are expected to play a significant role in its crystal packing. In similar structures, these interactions often link molecules into dimers or chains. nih.gov
Furthermore, the aromatic thiophene ring allows for potential π-π stacking interactions, where the planes of adjacent rings align in either a parallel or offset fashion. uva.es These interactions, driven by dispersion forces, are a common stabilizing feature in the crystal structures of aromatic compounds. researchgate.net Analysis of related crystal structures shows that C–H···π interactions, where a C-H bond points towards the face of a thiophene ring, can also contribute to the stability of the three-dimensional network. nih.govresearchgate.net A full crystallographic analysis would map these various interactions to provide a complete picture of the supramolecular assembly.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-Acetylthiophene-2-carboxylic acid |
| Methyl-3-aminothiophene-2-carboxylate |
| methyl 3-chlorothiophene-2-carboxylate |
| ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate |
| 2-Acetylphenyl 5-methylthiophene-2-carboxylate |
Computational Chemistry and Theoretical Studies of Methyl 5 Acetylthiophene 2 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules like Methyl 5-acetylthiophene-2-carboxylate.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. For thiophene (B33073) derivatives, methods like B3LYP with basis sets such as 6-311G++(2d,2p) or 6-311+G(d,p) are commonly employed to optimize molecular geometries. jmaterenvironsci.commdpi.com
In a study of the closely related molecule, Methyl 3-aminothiophene-2-carboxylate (matc), geometry optimization was performed using the B3LYP/def-2TZVP level of theory. nih.govmdpi.com The resulting optimized structure revealed that the thiophene ring is essentially planar. For this compound, it is expected that the thiophene ring also maintains planarity. The bond lengths and angles would be influenced by the electron-withdrawing acetyl and carboxylate groups. For instance, in a similar substituted thiophene, the C=O bond lengths of a carboxylate group were calculated to be around 1.221 Å. mdpi.com
A comparison of experimental and calculated geometric parameters for a related 2,5-substituted thiophene derivative showed a close agreement, validating the use of DFT for predicting these properties. mdpi.com
Table 1: Representative Calculated Bond Lengths and Angles for a Thiophene Derivative (Data extrapolated from analogous compounds)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O (acetyl) | ~1.23 Å |
| C=O (carboxylate) | ~1.21 Å | |
| C-S | ~1.72 Å | |
| C-C (ring) | ~1.38 - 1.42 Å | |
| Bond Angle | C-S-C | ~92° |
| O=C-C (acetyl) | ~120° | |
| O=C-O (carboxylate) | ~125° |
Note: These values are illustrative and based on data from similar thiophene structures. Actual values for this compound would require specific calculation.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy corresponds to the electron affinity (electron-accepting ability). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govnih.gov
Table 2: Frontier Orbital Energies and Energy Gap for a Related Thiophene Compound (Data from Methyl 3-aminothiophene-2-carboxylate)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.21 |
| LUMO | -1.67 |
| Energy Gap (ΔE) | 4.54 |
Source: Adapted from computational studies on analogous molecules. nih.govmdpi.com
Theoretical vibrational analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations. For thiophene derivatives, characteristic vibrational modes include C-H stretching, C=C and C-C ring stretching, C=O stretching of the substituent groups, and C-S stretching. researchgate.net
Calculations on 2-thiophene carboxylic acid using the B3LYP method have shown good agreement between theoretical and experimental spectra. researchgate.net For this compound, the most prominent IR bands would be due to the C=O stretching vibrations of the acetyl and ester groups, typically found in the region of 1650-1750 cm⁻¹. bldpharm.com The thiophene ring C=C stretching vibrations are expected around 1400-1590 cm⁻¹, while C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. jmaterenvironsci.comresearchgate.net
Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Based on data from analogous compounds)
| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Thiophene Ring | 3100 - 3000 |
| C=O Stretch | Acetyl Group | 1680 - 1660 |
| C=O Stretch | Carboxylate Ester | 1725 - 1705 |
| C=C Stretch | Thiophene Ring | 1590 - 1400 |
| C-S Stretch | Thiophene Ring | 850 - 650 |
Note: These are general ranges and the exact frequencies for this compound would be influenced by electronic coupling between the substituents and the ring.
Conceptual DFT provides reactivity descriptors that help in predicting the reactive sites of a molecule. The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups would be expected to be the most negative regions, making them sites for electrophilic attack.
Fukui functions are another local reactivity descriptor, indicating the change in electron density at a given point when the total number of electrons in the system changes. They are used to identify the most electrophilic and nucleophilic sites within a molecule with greater precision. For a new thiophene derivative, Fukui function analysis was used to elucidate its reactivity. researchgate.net
Quantum Chemical Benchmarking and High-Level ab initio Methods
While DFT is a workhorse for computational chemistry, its accuracy depends on the choice of the exchange-correlation functional. Benchmarking against high-level ab initio methods (like Møller-Plesset perturbation theory or Coupled Cluster theory) or experimental data is crucial for validating the computational results.
A study on 2-acetyl-5-methylthiophene, a core fragment of the target molecule, involved benchmarking of quantum chemical calculations against experimental data from microwave spectroscopy. nih.gov This work highlighted the importance of selecting appropriate computational methods to accurately predict rotational constants and barriers to internal rotation of the methyl groups. nih.gov Such benchmarking ensures that the chosen level of theory provides reliable predictions for related molecules like this compound.
Conformational Analysis through Potential Energy Surface Scans
Molecules with rotatable bonds, such as the acetyl and carboxylate groups in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation between them. This is often achieved by performing a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.
For 2-acetyl-5-methylthiophene, a related compound, microwave spectroscopy revealed that the molecule exists predominantly in the syn-conformer, where the acetyl methyl group is oriented towards the sulfur atom of the thiophene ring. nih.gov The barrier to internal rotation for the acetyl methyl group was determined to be approximately 301.8 cm⁻¹. nih.gov A similar conformational preference and rotational barrier would be expected for the acetyl group in this compound, although the presence of the adjacent carboxylate group could introduce additional steric or electronic effects. The orientation of the methoxy (B1213986) group of the ester relative to the thiophene ring would also be a key conformational feature to investigate through PES scans.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For thiophene derivatives, MD simulations have been instrumental in understanding their conformational flexibility, stability, and interaction with other molecules, which is particularly relevant in the context of materials science and medicinal chemistry.
While specific MD simulation data for this compound is not extensively documented in publicly available literature, studies on similar compounds, such as phenylthiophene-2-carboxylate and various thiophene carboxamide derivatives, provide valuable analogous insights. researchgate.netmdpi.com For instance, MD simulations performed on thiophene carboxamide derivatives designed as anticancer agents have shown that these molecules form stable and compact complexes with their protein targets. mdpi.com A 100-nanosecond simulation of such derivatives indicated stable dynamics, suggesting the thiophene scaffold provides a robust framework for designing bioactive molecules. mdpi.com
A representative table of parameters often analyzed in MD simulations for analogous thiophene derivatives is presented below. These parameters help in quantifying the stability and flexibility of the molecule and its complexes.
| Simulation Parameter | Typical Value Range for Thiophene Derivatives | Significance |
| Root Mean Square Deviation (RMSD) | 1-3 Å | Measures the average deviation of atomic positions, indicating structural stability over time. |
| Root Mean Square Fluctuation (RMSF) | 0.5-2 Å | Indicates the flexibility of individual atoms or residues within the molecule. |
| Radius of Gyration (Rg) | Varies with molecule size | Measures the compactness of the structure. |
| Hydrogen Bonds | Varies | Key to understanding specific intermolecular and intramolecular interactions. |
This table is a generalized representation based on studies of various thiophene derivatives and is intended to be illustrative for this compound.
Non-covalent Interaction Analysis (QTAIM, RDG, IGM)
Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, crystal packing, and biological activity of molecules. rsc.orgacs.org For this compound, with its polar acetyl and carboxylate groups, an analysis of NCIs is particularly insightful. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG), and Interaction Region Indicator (IRI) are employed to visualize and quantify these weak interactions. uit.noresearchgate.net
While a dedicated NCI analysis for this compound is not available, studies on other substituted thiophenes provide a strong basis for understanding its NCI profile. For example, a study on ethyl-4-acetyl-3-methyl-5-(phenylamino)thiophene-2-carboxylate revealed the presence of a significant intramolecular hydrogen bond between the amino proton and the acetyl oxygen, forming a stable six-membered ring motif. researchgate.netmdpi.com This type of interaction is highly plausible in this compound, where an intramolecular hydrogen bond could form between a hydrogen atom of a methyl group and the oxygen of the acetyl or carboxylate group, or between the thiophene ring's hydrogen and an oxygen atom.
QTAIM Analysis:
QTAIM analysis characterizes the topology of the electron density to identify bond critical points (BCPs) and define the nature of chemical bonds and non-covalent interactions. uit.no In thiophene clusters, QTAIM has been used to identify various interactions, including C-H···S, C-H···π, and π-π stacking. uit.noresearchgate.net For this compound, QTAIM would likely reveal BCPs corresponding to weak intramolecular hydrogen bonds and van der Waals contacts, contributing to its conformational stability.
RDG Analysis:
The Reduced Density Gradient (RDG) method provides a visual representation of non-covalent interactions in real space. It plots the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density. This allows for the classification of interactions into attractive (like hydrogen bonds), repulsive (steric clashes), and weak van der Waals interactions. A computational study on methyl-3-aminothiophene-2-carboxylate utilized RDG analysis to verify hydrogen bond interactions and other weak contacts within its crystal structure. nih.gov It is expected that an RDG analysis of this compound would show significant regions of van der Waals interactions and potential weak hydrogen bonding, particularly around the acetyl and carboxylate functional groups.
The following table summarizes the expected non-covalent interactions in this compound based on the analysis of analogous compounds.
| Type of Interaction | Potential Location in the Molecule | Significance |
| Intramolecular Hydrogen Bond | Between the acetyl oxygen and a methyl hydrogen, or a thiophene hydrogen. | Influences planarity and conformational rigidity. |
| C-H···O | Between methyl/thiophene C-H groups and the carbonyl oxygens. | Contributes to the overall stability of the molecular conformation. |
| π-stacking | Between thiophene rings in a condensed phase or crystal lattice. | Important for crystal packing and electronic properties in materials. |
| van der Waals forces | Throughout the molecule, especially involving the sulfur atom and hydrocarbon portions. | Governs intermolecular packing and physical properties like melting and boiling points. |
Advanced Applications and Research Directions
Medicinal Chemistry Applications and Biological Activity
Methyl 5-acetylthiophene-2-carboxylate is a key building block in the synthesis of molecules with significant biological activity. While the compound itself is primarily an intermediate, its structural motifs—the acetyl group and the methyl carboxylate on a thiophene (B33073) ring—are crucial for the development of pharmacologically active agents. Thiophene-based compounds have demonstrated a wide range of therapeutic potential, including anti-inflammatory, cardiovascular, and neurological applications. nih.gov The reactivity of the thiophene ring allows for various chemical modifications, making it a versatile scaffold in drug discovery. nih.gov
Derivatives originating from the thiophene carboxamide structure have been investigated for numerous therapeutic targets. For instance, the conversion of the methyl ester of this compound into an amide is a common strategy in medicinal chemistry to enhance biological activity and modulate pharmacokinetic properties.
Ligand Design and Receptor Interactions
In the context of enzyme inhibition, derivatives of this compound are designed to fit into the active sites of specific enzymes. For example, in the design of sphingomyelin (B164518) synthase 2 (SMS2) inhibitors, a docking model using a thiophene carboxamide analogue revealed key interactions within the catalytic pocket. The thiophene ring was found to form a π–π stacking interaction with a histidine residue (HIS229), a crucial catalytic residue of SMS2. nih.gov Furthermore, other parts of the molecule, derived from the functional groups of the parent compound, can form additional interactions, such as hydrogen bonds with key amino acid residues, thereby anchoring the ligand in the active site. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are pivotal in optimizing the biological activity of lead compounds derived from this compound. These studies involve systematically modifying the chemical structure and assessing the impact on potency and selectivity.
Influence of Substituent Modifications on Biological Profiles
Research on various thiophene-based inhibitors has provided valuable insights into how different substituents influence biological activity. For thiophene carboxamide derivatives acting as c-Jun N-terminal kinase (JNK) inhibitors, the position of the carboxamide group is critical. An analogue with the carboxamide at the 5-position of the thiophene ring was found to be completely inactive, highlighting the importance of the substitution pattern. nih.gov
In the development of novel thiophene-2-carboxamide derivatives, SAR studies have demonstrated that the nature of the substituent at the 3-position and the groups attached to the amide nitrogen significantly affect antibacterial and antioxidant activity. For instance, amino-substituted thiophene-2-carboxamides showed more potent antioxidant and antibacterial activity compared to their hydroxyl or methyl-substituted counterparts. nih.gov
The following table summarizes SAR findings for a series of thiophene-2-carboxamide derivatives, illustrating the impact of various substitutions on their biological activity.
| Base Scaffold | Modification | Effect on Activity | Reference |
|---|---|---|---|
| Thiophene-3-carboxamide | Replacement of thiophene with a phenyl ring | Drastic drop in JNK1 inhibitory activity | nih.gov |
| Thiophene-3-carboxamide | Replacement of 3-carboxamide with an acid or ester | Significant loss of JNK1 inhibitory activity | nih.gov |
| Thiophene-2-carboxamide | Substitution with an amino group at the 3-position | Increased antioxidant and antibacterial activity | nih.gov |
| Thiophene-2-carboxamide | Substitution with a methoxy (B1213986) group on the aryl ring of the amide | Enhanced inhibition against Gram-positive and Gram-negative bacteria | nih.gov |
| Thiophene-2-carboxamide | Methylation of the amide nitrogen | Reduction of SMS2 inhibitory activity due to interruption of an intramolecular H-bond | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify the physicochemical properties of a molecule that are statistically related to its biological activity. For thiophene-based compounds, 3D-QSAR models have been developed to understand the structural requirements for potent enzyme inhibition.
In a study on thienyl chalcones as human monoamine oxidase-B (MAO-B) inhibitors, a 3D-QSAR model was generated to pinpoint the key structural features necessary for inhibitory activity. nih.gov The best pharmacophore model consisted of a four-point assay, and the QSAR analysis showed a good correlation with its predictive ability. nih.govresearchgate.net Such models are invaluable for designing new, more potent inhibitors by predicting the activity of yet-to-be-synthesized compounds, thereby streamlining the drug discovery process.
Investigations into Mechanisms of Biological Action
Understanding the precise mechanism by which a compound exerts its biological effect is crucial for its development as a therapeutic agent. For derivatives of this compound, research has primarily focused on their role as enzyme inhibitors.
Enzyme Inhibition Studies (e.g., MAO-B)
A significant area of investigation for thiophene derivatives is their potential as monoamine oxidase-B (MAO-B) inhibitors. MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.
Thiophene-based compounds have been designed and synthesized as potent and selective MAO-B inhibitors. nih.gov For example, a series of thiophene-2-carboxamide derivatives were synthesized and evaluated for their MAO-B inhibitory activity, with some compounds showing high potency. In one study, a novel thiophene carboxamide analogue demonstrated potent and selective inhibition of sphingomyelin synthase 2 (SMS2), another important enzyme target. nih.gov
The mechanism of inhibition is often elucidated through kinetic studies. For instance, novel thiosemicarbazone derivatives containing a benzothiophene (B83047) moiety were found to be reversible and non-competitive inhibitors of MAO-B. mdpi.com The following table presents inhibitory data for selected thiophene derivatives against MAO-B.
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Thienyl Chalcones | MAO-B | Identified as a new class of human MAO-B inhibitors. | nih.gov |
| Coumarin-Thiophene Hybrids | MAO-B | A bromo-substituted derivative was found to be a potent inhibitor with an IC50 value of 0.14 µM. | nih.gov |
| Benzothiophene Thiosemicarbazones | MAO-B | A methoxyethyl-substituted derivative showed high potency with an IC50 value of 0.056 µM. | mdpi.com |
| Benzo[b]thiophene-3-ole-2-phenylcarboxamides | MAO-B | A methoxy-substituted derivative achieved 100% inhibition at a concentration of 10 µM, showing high selectivity for MAO-B over MAO-A. | uniroma1.it |
Material Science Research and Advanced Materials
The unique electronic and photophysical properties of the thiophene ring make this compound an attractive building block for the development of advanced materials.
Thiophene-based polymers are well-established as organic semiconductors due to their electron-rich nature, which facilitates charge transport. This compound can be chemically modified to create monomers suitable for polymerization. For instance, it can be converted into methyl 5-vinylthiophene-2-carboxylate, which can then be polymerized to form materials for applications in organic solar cells. The resulting polymers possess conjugated backbones that are essential for their semiconducting properties, making them promising candidates for use in various electronic devices.
Derivatives of this compound have shown potential in the development of luminescent and optoelectronic materials. By incorporating this thiophene unit into larger molecular structures, such as Schiff bases, and then complexing them with metal ions like zinc(II), researchers have been able to synthesize materials with interesting photoluminescent properties. Furthermore, this compound has been used as a precursor to create ligands for complexation with rare-earth metals like europium(III) and terbium(III), leading to the formation of complexes with characteristic luminescent emissions. These materials could find applications in areas such as organic light-emitting diodes (OLEDs) and sensors.
The acetyl and carboxylate groups on this compound, or its derivatives, can act as coordination sites for metal ions. This has been exploited in the field of coordination chemistry to create novel metal-organic frameworks (MOFs) and complexes. For example, Schiff base ligands derived from this compound have been used to synthesize zinc(II) complexes with specific crystal structures and luminescent properties. The ability of these thiophene-based ligands to form stable complexes with various metals opens up possibilities for creating materials with tailored magnetic, catalytic, or optical properties.
The table below highlights the applications of this compound in material science.
| Material Science Application | Derivative/Modification | Key Finding/Potential Use |
| Organic Semiconductors | Methyl 5-vinylthiophene-2-carboxylate polymer | Potential for use in organic solar cells. |
| Luminescent Materials | Thiophene-based Schiff base-zinc(II) complexes | Exhibit photoluminescent properties. |
| Optoelectronic Materials | Thiophene-containing europium(III) and terbium(III) complexes | Show characteristic luminescent emissions. |
| Coordination Complexes | Thiophene-based Schiff base ligands | Formation of stable complexes with metals like zinc(II). |
Agrochemical Research (e.g., Insecticides, Herbicides)
In addition to its applications in medicine and material science, derivatives of this compound are also being investigated for their potential use in agriculture. The search for new and effective agrochemicals is a continuous process, and heterocyclic compounds like thiophene play a significant role in this research.
Specifically, novel thiophene derivatives containing hydrazone or pyrazole (B372694) moieties have been synthesized from this compound and evaluated for their insecticidal activity. These studies involve modifying the initial compound to create a library of new molecules that are then screened for their ability to control insect pests. The findings from this research could lead to the development of new, more selective, and environmentally friendly insecticides.
Catalytic Applications
Current scientific literature does not indicate that this compound is itself utilized as a catalyst. Instead, this compound and its derivatives are recognized as valuable intermediates and building blocks in the synthesis of more complex molecules, some of which may have catalytic applications. nih.govmdpi.com The synthesis of this compound and related thiophene derivatives often employs various catalytic systems.
For instance, the synthesis of methyl 2-acetyl-5-thiophenecarboxylate can be achieved from 2-acetylthiophene (B1664040) through a regioselective reaction using a VO(acac)₂ catalyst in a methanol-tetrachloromethane system. semanticscholar.org This highlights the role of catalysis in producing the target compound, rather than the compound acting as a catalyst.
Furthermore, research into the catalytic applications of related thiophene structures is an active area. For example, copper(I) thiophene-2-carboxylate (B1233283), a related but different compound, has been identified as a catalyst for Ullmann coupling reactions. Thiophene derivatives can also be synthesized using methods like the Vilsmeier-Haack reaction, Knoevenagel condensation, and Gewald reaction, which often involve catalysts. mdpi.com Derivatives of 2-acetylthiophenes are considered important precursors for preparing biologically active compounds. mdpi.com
While direct catalytic applications of this compound are not documented, its role as a precursor in catalytic synthesis pathways is evident. Future research may explore the potential for this compound or its derivatives to act as ligands for metal catalysts or as organocatalysts in specific reactions.
Environmental Impact Research (e.g., Metabolism, Degradation Pathways)
Specific studies on the metabolism and environmental degradation pathways of this compound are limited. However, research on the biodegradation of structurally similar thiophene derivatives provides insights into its likely environmental fate. The presence of a thiophene ring, an ester group, and a ketone group suggests that the compound would be susceptible to microbial degradation.
The metabolism of thiophene-containing compounds is a key factor in their environmental persistence and potential toxicity. oup.com Generally, the biodegradation of such compounds involves oxidation reactions, including S-oxidation or ring epoxidation and hydroxylation, followed by conjugation with molecules like glutathione (B108866) for excretion in biological systems. oup.com
Microbial Degradation of Related Thiophene Compounds
Bacteria from the genera Rhodococcus and Vibrio have been shown to degrade thiophene and its derivatives. Rhodococcus species, in particular, are known for their broad metabolic capabilities towards aromatic hydrocarbons. oup.comiwaponline.comnih.govnih.govmdpi.com
Rhodococcus sp. : Strains of Rhodococcus have been isolated that can utilize thiophene-2-carboxylic acid (T2C) as a sole source of carbon and energy, degrading it quantitatively to sulfate (B86663) and carbon dioxide. iwaponline.com These bacteria possess enzyme systems capable of breaking down various aromatic compounds. oup.com
Vibrio sp. : A bacterium from the genus Vibrio, isolated from oil-contaminated estuarine mud, was found to be capable of degrading several thiophene derivatives, including thiophene-2-carboxylate. nih.gov The degradation process involved the release of the heteroatom as sulfate into the medium. nih.gov
The degradation of thiophene-based polyesters by enzymes has also been demonstrated, indicating that the ester linkage in this compound is likely susceptible to enzymatic hydrolysis. frontiersin.orgnih.gov Cutinases from Thermobifida cellulosilytica have been shown to effectively degrade polyesters containing thiophene-2,5-dicarboxylic acid, releasing the monomeric units. frontiersin.orgnih.gov This suggests that the methyl ester group in this compound could be hydrolyzed by similar microbial esterases to form 5-acetylthiophene-2-carboxylic acid.
Predicted Degradation Pathway
Based on the metabolism of related compounds, a plausible degradation pathway for this compound would likely involve the following steps:
Ester Hydrolysis : The methyl ester group is likely to be hydrolyzed by microbial esterases to yield 5-acetylthiophene-2-carboxylic acid and methanol (B129727).
Oxidation of the Acetyl Group : The acetyl group could be oxidized to a carboxylic acid, or the keto group could be reduced to a secondary alcohol. For instance, the metabolism of the drug tiaprofenic acid, which also contains a thiophene ring, involves the reduction of a keto group. acs.org
Thiophene Ring Cleavage : Following initial modifications of the side chains, the thiophene ring itself would be targeted for cleavage. This typically proceeds via oxidation, leading to the formation of thiophene S-oxides and thiophene epoxides, which are highly reactive intermediates. acs.orgacs.org The ring is then opened, and the sulfur is eventually mineralized to sulfate.
The following table summarizes the findings on the microbial degradation of compounds structurally related to this compound.
| Compound | Degrading Microorganism(s) | Key Findings | Reference(s) |
| Thiophene-2-carboxylate (T2C) | Rhodococcus sp. | Complete degradation to sulfate and CO₂; utilized as sole carbon and energy source. | iwaponline.com |
| Thiophene-2-carboxylate (T2C) | Vibrio sp. | Degraded with the release of sulfate; supported growth. | nih.gov |
| Thiophene-based Polyesters | Thermobifida cellulosilytica (Cutinases) | Enzymatic hydrolysis of ester bonds, leading to polymer degradation and release of monomers. | frontiersin.orgnih.gov |
| Substituted Thiophenes | General microbial metabolism | Subject to S-oxidation, ring epoxidation/hydroxylation, and conjugation with glutathione. | oup.com |
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Methodologies
While traditional methods for synthesizing thiophene (B33073) rings exist, future research is geared towards developing more efficient, regioselective, and versatile synthetic strategies. The Vilsmeier-Haack reaction, for instance, has been a powerful tool for preparing precursors to acetylthiophenes. mdpi.com However, emerging research points towards more advanced catalytic systems.
Future methodologies are expected to focus on:
Metal-Catalyzed Cross-Coupling Reactions: Techniques employing catalysts based on indium, rhodium, and copper are enabling the construction of highly complex and substituted thiophene frameworks with high regioselectivity. nih.gov For example, a method using a VO(acac)₂ catalyst has been shown to effectively produce methyl 2-acetyl-5-thiophenecarboxylate with high yields, a principle that could be adapted for its isomers. semanticscholar.org
Direct C-H Functionalization: Strategies that directly modify the C-H bonds on the thiophene ring are at the forefront of synthetic innovation. These methods avoid the need for pre-functionalized starting materials, offering a more atom-economical route to novel derivatives.
| Synthetic Approach | Description | Potential Advantage | Reference |
| Metal-Catalyzed Coupling | Use of transition metals (e.g., Cu, Rh) to form new C-C or C-heteroatom bonds. | High regioselectivity and functional group tolerance. | nih.gov |
| Multicomponent Reactions | Combining three or more reactants in a single step to form the final product. | Increased efficiency, reduced waste, and operational simplicity. | nih.gov |
| Vilsmeier-Haack Reaction | A classic method for formylating or chloroformylating active aromatic rings to create key intermediates. | Well-established and powerful tool for creating precursors. | mdpi.com |
| Catalytic Carboxylation | Insertion of a carboxylate group using specialized catalysts. | High yields for specific isomers have been reported. | semanticscholar.org |
Exploration of New Biological Targets and Pharmacological Activities
Thiophene derivatives are a cornerstone of medicinal chemistry, known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govmdpi.com The structural features of Methyl 5-acetylthiophene-2-carboxylate make it an excellent starting point for the design of new therapeutic agents.
Emerging research avenues include:
Enzyme Inhibition: Novel substituted thiophenes have shown potent inhibitory effects against enzymes like carbonic anhydrase and acetylcholinesterase. researchgate.net This suggests that derivatives of this compound could be investigated as potential treatments for neurological disorders, glaucoma, or even Alzheimer's disease. nih.govresearchgate.net
Anticancer Agents: Researchers have identified specific thiophene derivatives that induce apoptosis (programmed cell death) in cancer cells. acs.org The core structure of this compound could be functionalized to develop new compounds with enhanced cytotoxicity against various cancer cell lines. acs.orgimpactfactor.org
Antimicrobial and Antioxidant Properties: Thiophene-2-carboxamide derivatives have demonstrated significant antibacterial and antioxidant activity. nih.gov Future work could involve converting the ester group of this compound into various amides to explore and optimize these properties.
| Potential Biological Target/Activity | Therapeutic Area | Rationale based on Thiophene Derivatives | Reference |
| Acetylcholinesterase (AChE) Inhibition | Alzheimer's Disease, Neurological Disorders | Certain thiophene structures are effective AChE inhibitors. | researchgate.net |
| Carbonic Anhydrase (CA) Inhibition | Glaucoma, Epilepsy, Ulcers | Thiophene derivatives have shown potent inhibition of hCA I and II isozymes. | researchgate.net |
| Anticancer (Cytotoxicity) | Oncology | Thiophenes can be designed to induce apoptosis in cancer cells and overcome poor water solubility via nanocarriers. | acs.org |
| Antibacterial/Antifungal | Infectious Diseases | Thiophene-carboxamide and other derivatives show moderate to good activity against various pathogens. | nih.govnih.gov |
| Antioxidant | General Health, Anti-inflammatory | The thiophene ring is a feature in compounds with notable free-radical scavenging abilities. | nih.gov |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Material Design
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery of new drugs and materials. researchgate.net The vast chemical space of possible thiophene derivatives can be efficiently navigated using these computational tools. mdpi.com
Future applications include:
Predictive Modeling: AI algorithms can be trained on large datasets of known compounds to predict the physicochemical properties, biological activity, and potential toxicity of novel derivatives of this compound before they are synthesized. mdpi.comnih.gov This accelerates the design-build-test-learn cycle.
Virtual Screening: High-throughput virtual screening, powered by ML, can rapidly screen immense digital libraries of compounds derived from the this compound scaffold to identify promising candidates for specific biological targets. nih.gov
Generative Models: Advanced AI, such as graph neural networks (GNNs) and generative adversarial networks (GANs), can design entirely new molecular structures based on desired therapeutic profiles, using the thiophene core as a foundational element. researchgate.netnih.gov
Material Science: In material design, AI can predict the electronic and optical properties of polymers derived from this compound, aiding in the discovery of new organic materials for applications like solar cells and LEDs. researchgate.net
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are becoming increasingly integral to chemical synthesis. Future research on this compound will undoubtedly prioritize environmentally benign methods. mdpi.com
Key areas for development are:
Green Solvents: Replacing traditional, often hazardous, solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) is a critical goal. unibo.it Research will focus on the solubility and reactivity of thiophene synthesis in these sustainable media.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net This technique has already been successfully applied to the synthesis of other bioactive thiophene derivatives. researchgate.net
Metal-Free Catalysis: To avoid the toxicity and cost associated with heavy metals, metal-free synthetic routes are being actively explored. nih.gov These methods often rely on organocatalysts or unique reaction conditions to achieve the desired chemical transformations. nih.gov
Advanced Characterization Techniques for In-depth Understanding
A deep understanding of the structural, electronic, and material properties of this compound and its derivatives is crucial for their application. While standard techniques like NMR, IR, and mass spectrometry remain essential, advanced methods provide deeper insights. impactfactor.orgnih.gov
Future research will increasingly employ:
Computational Chemistry: Methods like Density Functional Theory (DFT) can be used to study the molecular and electronic properties of thiophene derivatives, such as calculating the HOMO-LUMO energy gap to predict reactivity and electronic behavior. nih.gov
Electrochemical Analysis: For derivatives intended for use in materials science, techniques like cyclic voltammetry (CV) are vital for characterizing their electrochemical properties and suitability for conducting polymers. tandfonline.com
Thermal Analysis: Thermogravimetric analysis (TGA) provides critical information about the thermal stability of new materials derived from the parent compound. tandfonline.com
Q & A
Q. What synthetic routes are commonly employed to prepare Methyl 5-acetylthiophene-2-carboxylate, and how do their advantages compare?
- Methodological Answer : Two primary approaches are adapted from analogous thiophene derivatives:
- Gewald Reaction : Utilizes a ketone precursor (e.g., acetylacetone) with cyanoacetate and sulfur in DMF under reflux to construct the thiophene ring. This method is favored for regioselectivity and scalability, as seen in the synthesis of Diethyl 5-acetamido-thiophene derivatives (75% yield, 12h reflux) .
- Direct Electrophilic Acylation : Involves Friedel-Crafts acylation of methyl thiophene-2-carboxylate using acetyl chloride and Lewis acids (e.g., AlCl₃). However, thiophene’s electron-withdrawing ester group may necessitate activating agents or directing groups, as observed in formyl derivative syntheses .
- Comparison Table :
| Method | Key Reagents/Conditions | Yield Range | Strengths | Limitations |
|---|---|---|---|---|
| Gewald Reaction | Acetylacetone, DMF, reflux | 60-85% | High regioselectivity | Requires sulfur handling |
| Friedel-Crafts | Acetyl chloride, AlCl₃ | 40-60% | Direct functionalization | Low reactivity of thiophene |
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR :
- The acetyl group (COCH₃) shows a singlet at δ ~2.6 ppm (³H) in ¹H NMR and a carbonyl signal at δ ~200 ppm in ¹³C NMR.
- Thiophene protons resonate between δ 6.8–7.5 ppm, with coupling patterns confirming substitution positions, as seen in Ethyl 2-amino-thiophene derivatives .
- IR Spectroscopy : Strong carbonyl stretches for the ester (~1700 cm⁻¹) and acetyl (~1680 cm⁻¹) groups.
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for Diethyl 5-acetamido-thiophene structures .
Advanced Research Questions
Q. How can researchers address contradictions in reported reaction yields for this compound synthesis under varying catalytic conditions?
- Methodological Answer :
- Experimental Design :
Variable Screening : Test catalysts (e.g., AlCl₃ vs. FeCl₃), solvents (DMF vs. THF), and temperatures (reflux vs. RT) using a fractional factorial design.
Analytical Validation : Monitor reaction progress via TLC/HPLC and quantify yields using internal standards.
- Case Study : Discrepancies in Gewald reaction yields (60% vs. 85%) may arise from sulfur purity or moisture sensitivity. Pre-drying solvents and reagents, as in Diethyl 5-acetamido-thiophene synthesis, improves reproducibility .
Q. What strategies enhance regioselectivity during acetylation of methyl thiophene-2-carboxylate?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., nitro or methoxy groups) at the 5-position to direct electrophilic acetylation to the desired position.
- Protection/Deprotection : Protect the ester group with tert-butyl, perform acetylation, then deprotect, as seen in formyl derivative syntheses .
- Computational Guidance : Use DFT calculations to predict reactive sites based on electron density maps, reducing trial-and-error experimentation .
Q. How can this compound serve as a precursor in pharmaceutical intermediate synthesis?
- Methodological Answer :
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce bioactive moieties, leveraging the acetyl group’s stability under palladium catalysis.
- Heterocycle Functionalization : Convert the acetyl group to oximes or hydrazones for antimicrobial agents, following protocols for 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid derivatives .
- Case Study : Ethyl 2-amino-thiophene-3-carboxylates are used in anticancer drug scaffolds, suggesting similar potential for acetylated analogs .
Data Contradiction Analysis
Q. Why do some studies report divergent melting points for this compound derivatives?
- Methodological Answer :
- Impurity Profiles : Residual solvents (e.g., DMF) or unreacted starting materials can depress melting points. Recrystallization from ethanol/water (1:1) improves purity, as shown for 5-methylthio-thiophene carboxylates .
- Polymorphism : Crystallization conditions (slow cooling vs. rapid precipitation) may yield different polymorphs. X-ray diffraction can identify phase variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
